molecular formula C15H26O3 B012135 Nephtheoxydiol CAS No. 107870-28-0

Nephtheoxydiol

货号: B012135
CAS 编号: 107870-28-0
分子量: 254.36 g/mol
InChI 键: IYQPDCHHTWJQQK-LJBASXIBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nephtheoxydiol is a natural product found in Litophyton with data available.

科学研究应用

Chemical Properties and Structure

Nephtheoxydiol is characterized by its unique structural features, including a 1-hydroperoxy-10(15)-ene moiety. These properties contribute to its biological activities, particularly its cytotoxic effects against certain cancer cell lines .

Pharmaceutical Applications

  • Cytotoxic Activity
    • Mechanism of Action : this compound has shown significant cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in these cells makes it a candidate for further development as an anticancer agent .
    • Case Study : In a study published in Chemical & Pharmaceutical Bulletin, this compound demonstrated potent cytotoxicity against human leukemia cells, suggesting its potential role in cancer therapy .
  • Antimicrobial Properties
    • Preliminary studies indicate that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness that warrants further exploration for use in treating infections .

Natural Product Chemistry

This compound is derived from marine organisms, particularly soft corals. Its extraction and synthesis are of interest for the development of new pharmaceuticals from natural sources.

  • Source Identification : Research has identified specific coral species as sources of this compound, emphasizing the importance of marine biodiversity in drug discovery .

Applications in Research

  • Biological Research
    • This compound serves as a valuable tool in biological research for studying cellular mechanisms and pathways involved in apoptosis and cell proliferation.
    • Researchers utilize this compound to explore the effects of natural products on cancer cells, contributing to the broader field of oncology research.
  • Development of New Therapeutics
    • Ongoing studies aim to modify the chemical structure of this compound to enhance its efficacy and reduce toxicity, paving the way for new therapeutic agents.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Cytotoxic ActivityInduces apoptosis in leukemia cells
Antimicrobial PropertiesEffective against several bacterial strains
Natural Product SourceDerived from marine soft corals
Research ToolValuable for studying cancer cell mechanisms

常见问题

Basic Research Questions

Q. What are the established protocols for isolating and purifying Nephtheoxydiol from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Purity is confirmed via NMR (¹H, ¹³C), high-resolution mass spectrometry (HR-MS), and melting point analysis. Critical parameters include solvent polarity gradients and column packing efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer: Structural elucidation relies on spectroscopic methods:

  • NMR : Assignments of proton and carbon signals to confirm stereochemistry.
  • X-ray crystallography : For absolute configuration determination (if crystallizable).
  • FT-IR : Functional group validation (e.g., hydroxyl, ketone). Ensure reproducibility by documenting solvent systems and instrument calibration parameters .

Q. What in vitro assays are commonly used to assess this compound’s biological activity?

Methodological Answer: Standard assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antioxidant activity : DPPH radical scavenging or FRAP assays.
  • Enzyme inhibition : Kinetic assays for targets like COX-2 or MMP-8. Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and report inter-experimental variability .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of this compound across studies?

Methodological Answer: Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., cell line heterogeneity, dosage ranges). Replicate studies under standardized conditions (e.g., ATCC-certified cell lines, controlled oxygen levels). Use multivariate regression to assess the influence of experimental parameters (e.g., solvent carriers, exposure time) .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Methodological Answer: Employ formulation techniques such as:

  • Nano-encapsulation : Use liposomes or PLGA nanoparticles to enhance solubility.
  • Prodrug synthesis : Modify hydroxyl groups to improve membrane permeability. Validate bioavailability via pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) and compare AUC (area under the curve) metrics across formulations .

Q. How can computational methods elucidate this compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular docking : Screen against protein databases (PDB) using AutoDock Vina to predict binding affinities.
  • MD simulations : Analyze ligand-receptor stability (e.g., RMSD, hydrogen bond persistence) over 100-ns trajectories. Cross-validate with wet-lab data (e.g., SPR for binding kinetics) to reconcile in silico and in vitro results .

Q. What experimental designs are critical for evaluating this compound’s synergistic effects with existing therapeutics?

Methodological Answer: Use combination index (CI) models (Chou-Talalay method) to quantify synergy:

  • Fixed-ratio designs : Test varying concentrations of this compound and co-administered drugs.
  • Isobolograms : Visualize additive/synergistic interactions. Control for off-target effects via transcriptomic profiling (RNA-seq) .

Q. How should researchers design dose-response studies to minimize toxicity artifacts in in vivo models?

Methodological Answer:

  • MTD (Maximum Tolerated Dose) determination : Use ascending-dose protocols in rodents (OECD 420 guidelines).
  • Biomarker monitoring : Track liver/kidney function (ALT, creatinine) and histopathology.
  • PK/PD integration : Correlate plasma concentrations with toxicodynamic endpoints .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer: Apply nonlinear regression models (e.g., log-logistic, four-parameter Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report 95% confidence intervals and effect sizes (Cohen’s d) .

Q. How can researchers validate the purity of synthesized this compound batches for reproducibility?

Methodological Answer: Implement orthogonal validation:

  • HPLC-DAD/MS : Detect impurities at <0.1% levels.
  • Elemental analysis : Verify C/H/N ratios.
  • Stability studies : Monitor degradation under stress conditions (heat, light, pH).
    Include batch-to-batch variability metrics in supplementary data .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply when testing this compound in animal models?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines:

  • 3Rs (Replacement, Reduction, Refinement) : Justify sample sizes via power analysis.
  • IACUC approval : Document protocols for analgesia and euthanasia.
    Report negative results to avoid publication bias .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved in publications?

Methodological Answer: Provide raw data (FID files) and processing parameters (window functions, baseline correction) as supplementary material. Cross-check with computational NMR predictors (e.g., ACD/Labs) and consult crystallographic data if available .

属性

CAS 编号

107870-28-0

分子式

C15H26O3

分子量

254.36 g/mol

IUPAC 名称

(1R,2Z,4R,8S)-8-hydroperoxy-1-methyl-7-methylidene-4-propan-2-ylcyclodec-2-en-1-ol

InChI

InChI=1S/C15H26O3/c1-11(2)13-6-5-12(3)14(18-17)8-10-15(4,16)9-7-13/h7,9,11,13-14,16-17H,3,5-6,8,10H2,1-2,4H3/b9-7-/t13-,14-,15-/m0/s1

InChI 键

IYQPDCHHTWJQQK-LJBASXIBSA-N

SMILES

CC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO

手性 SMILES

CC(C)[C@H]/1CCC(=C)[C@H](CC[C@@](/C=C1)(C)O)OO

规范 SMILES

CC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO

同义词

nephtheoxydiol

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nephtheoxydiol
Nephtheoxydiol
Nephtheoxydiol
Nephtheoxydiol
Nephtheoxydiol
Nephtheoxydiol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。